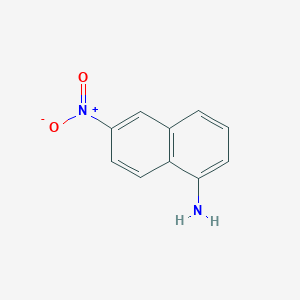

6-Nitronaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3229-88-7 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-nitronaphthalen-1-amine |

InChI |

InChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2 |

InChI Key |

OJYQYDTYUWXLSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 6-Nitronaphthalen-1-amine and its Derivatives

The synthesis of this compound, also known as 5-nitro-1-naphthylamine, is strategically accomplished by the partial reduction of 1,5-dinitronaphthalene (B40199). This approach is favored due to the accessibility of the dinitro precursor. Alternatively, methods involving the oxidation of an amino group on a naphthalene (B1677914) derivative can be employed, though this route is less common.

Reduction of Nitro-Substituted Naphthalene Precursors

The selective reduction of one nitro group in a dinitronaphthalene compound is a cornerstone for synthesizing nitro-amino naphthalenes. The key challenge lies in controlling the reaction to prevent further reduction to the diaminonaphthalene product. daneshyari.com The starting material for producing this compound through this route is typically 1,5-dinitronaphthalene.

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitro groups. The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity for the mono-reduced product.

Catalytic Hydrogenation: Noble metal catalysts such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) are widely utilized for the hydrogenation of dinitronaphthalenes. daneshyari.comjustia.com Non-noble metal catalysts, particularly those based on nickel, have also been developed as a more economical alternative. daneshyari.comnortheastern.edu For instance, carbon nanotube-supported nickel (Ni/CNTs) catalysts have demonstrated high activity and selectivity under mild conditions. daneshyari.com The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) or toluene (B28343) under a hydrogen atmosphere. daneshyari.comjustia.com Controlling the hydrogen pressure and temperature is crucial to stop the reaction at the mono-amino stage. For example, hydrogenation of 1,5-dinitronaphthalene using a 1% Pt/C catalyst in toluene at 50°C and 10 bars of hydrogen pressure has been reported. justia.com Another patented method describes using a 5% Pd/C catalyst in a solvent such as aniline (B41778) or ethanol (B145695) at temperatures between 80-120°C and pressures of 0.1-1.5 MPa. google.com

| Catalyst System | Precursor | Conditions | Product | Reference |

| Ni/CNTs | 1,5-Dinitronaphthalene | 0.6 MPa H₂, 393 K, DMF | 1,5-Diaminonaphthalene (high selectivity) | daneshyari.com |

| 1% Pt/C | 1,5-Dinitronaphthalene | 10 bars H₂, 50°C, Toluene | Diaminonaphthalene | justia.com |

| 5% Pd/C | 1,5-Dinitronaphthalene | 0.1-1.5 MPa H₂, 80-120°C, Aniline/Ethanol | 1,5-Diaminonaphthalene | google.com |

Note: While the primary products in these examples are often the fully reduced diaminonaphthalenes, careful control of reaction time and stoichiometry can favor the formation of the mono-reduced this compound.

Transfer Hydrogenation: Transfer hydrogenation represents a safer alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a common hydrogen donor, which decomposes into hydrogen, carbon dioxide, and ammonia (B1221849) in the presence of a catalyst like Pd/C. mdpi.com This technique has been successfully applied to a wide range of aromatic nitro compounds, tolerating various functional groups. mdpi.comfrontiersin.org The reactions are often performed in solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF). mdpi.comfrontiersin.org For example, the transfer hydrogenation of nitroarenes has been demonstrated using a mesoporous N-stabilized Co-Zn/C catalyst with formic acid as the hydrogen source. frontiersin.org Magnetically recoverable palladium nanoparticles on superparamagnetic iron oxide nanoparticles (Pd@SPIONs) have also been used as catalysts. nih.gov

| Catalyst System | Hydrogen Donor | Substrate Class | Conditions | Product Class | Reference |

| Pd/C | Ammonium Formate | Aromatic Nitro Compounds | Solid-state mechanochemical milling | Aromatic Amines | mdpi.com |

| Co-Zn/N-C | Formic Acid | Nitroarenes | 100°C, 6 h, THF | Anilines | frontiersin.org |

| CuNPs/Celite | Ethylene Glycol (EG) | Nitroarenes | 130°C, Continuous Flow | Anilines | acs.org |

Classical chemical reduction methods often employ metals in acidic or neutral media. While catalytic methods are often preferred for industrial applications, metal-based reductions are valuable in laboratory-scale synthesis. The traditional method for producing diaminonaphthalenes often involved using iron powder in an acidic medium, a process that generates significant metal waste. google.com

Zinc dust in the presence of an ammonium chloride solution provides a mild and efficient system for the reduction of carbonyl compounds and can be adapted for nitro group reductions. sciencemadness.org The reaction proceeds by adding zinc dust and an aqueous ammonium chloride solution to the substrate dissolved in a solvent like THF. sciencemadness.org This method is known for its chemoselectivity. By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively reduce one nitro group of 1,5-dinitronaphthalene. Other systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also classical reagents for the reduction of aromatic nitro compounds. The "direct route" of reduction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. unimi.it

Oxidation of Amino-Naphthalene Derivatives to Nitro Compounds

An alternative synthetic strategy involves the oxidation of an amino group on a naphthalene ring to a nitro group. This approach is less common for preparing this compound directly but is a fundamental transformation in organic synthesis. mdpi.com The starting material would typically be Naphthalen-1-amine or a derivative where other positions are protected. The challenge is to control the oxidation to avoid side reactions or over-oxidation.

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidants capable of converting primary aromatic amines into nitroarenes. mdpi.com The reaction is typically performed in a suitable solvent like 1,2-dichloroethane. mdpi.com This method is effective for both electron-rich and electron-poor anilines and is not highly sensitive to steric hindrance. mdpi.com The oxidation of an amino-naphthalene, such as 1-naphthylamine (B1663977), with m-CPBA would be expected to yield the corresponding nitronaphthalene. In the context of synthesizing this compound, one would need to start with a precursor like 1,6-diaminonaphthalene (B3253516) and selectively oxidize the amino group at the 6-position, which would require a protective group strategy for the more reactive 1-amino group.

| Oxidant | Substrate Class | Conditions | Product Class | Reference |

| m-CPBA | Aromatic Amines (Anilines) | 1,2-dichloroethane | Nitroarenes | mdpi.com |

| Dimethyldioxirane (B1199080) (from Oxone®) | Aromatic & Aliphatic Amines | Acetone (B3395972)/Water | Nitroarenes & Nitroalkanes | mdpi.com |

| Aspartyl Peptide / H₂O₂ / DIC | Indoles | CHCl₃ | Hydroxy-indolenines | nih.gov |

Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant, but its use often requires catalytic activation to be effective for oxidizing amines. researchgate.net Various catalytic systems have been developed for this purpose. For instance, titanium silicalite-1 (TS-1) catalyst in combination with H₂O₂ has shown remarkable activity and selectivity in the oxidation of arylamines. researchgate.net Depending on the substrate and conditions, products such as azoxybenzenes or nitro compounds can be obtained. researchgate.net Another approach involves using poly(bis-1,2-diphenylene) diselenide as a catalyst to activate H₂O₂ for the oxidation of naphthalene derivatives. researchgate.net While these systems are primarily reported for other substrates, the principles could be adapted for the oxidation of an amino-naphthalene to a nitro-amino-naphthalene derivative. researchgate.netresearchgate.net

Applications of Dioxiranes and Other Oxidizing Agents

The conversion of an amino group to a nitro group is a critical transformation in the synthesis of nitroaromatic compounds. This can be achieved through direct oxidation, employing powerful oxidizing agents.

Among the most effective reagents for this purpose are dioxiranes, particularly dimethyldioxirane (DMD). In 1986, Murray et al. demonstrated a rapid and efficient synthesis of nitro compounds by oxidizing the corresponding anilines with DMD mdpi.com. Solutions of DMD are typically prepared in acetone using Oxone® as the primary oxidant mdpi.com. This method is notable for its applicability to both aromatic and aliphatic amines, often providing high yields mdpi.com. The oxidation of anilines to nitroarenes has also been accomplished using DMD generated in situ under phase-transfer conditions mdpi.com.

Beyond dioxiranes, a variety of other oxidizing agents have been employed. Peroxyacids are widely used for the conversion of amines to their corresponding nitro derivatives. mdpi.comresearchgate.net Specifically, meta-chloroperbenzoic acid (m-CPBA) has been successfully used for the oxidation of a broad range of aromatic amines into nitroarenes. mdpi.comresearchgate.net Other reagents such as sodium perborate, often in the presence of a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB), have been used for the oxidative conversion of electron-rich anilines. mdpi.com

Table 1: Selected Oxidizing Agents for Amine to Nitro Group Conversion

| Oxidizing Agent | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Dimethyldioxirane (DMD) | Acetone solution, often generated in situ from Oxone® | Aromatic and aliphatic amines | mdpi.com |

| m-Chloroperbenzoic Acid (m-CPBA) | 1,2-dichloroethane, room temperature | Broad range of aromatic amines | mdpi.comresearchgate.net |

| Sodium Perborate (NaBO₃·4H₂O) | Micellar media with a phase transfer catalyst (e.g., CTAB) | Electron-rich anilines | mdpi.com |

| Peracetic Acid | Generated in situ from acetic acid and H₂O₂ | Various substituted anilines | researchgate.net |

Transition Metal-Catalyzed Oxidations (e.g., Tungsten, Chromium, Molybdenum Systems)

Transition metal catalysis offers a versatile and efficient pathway for the oxidation of amines. Systems based on tungsten, chromium, and molybdenum have been investigated for their catalytic activity in these transformations.

Tungsten Systems: Tungsten-based catalysts are effective in promoting the oxidation of anilines. For instance, peroxotungstophosphate, prepared from tungstophosphoric acid and hydrogen peroxide, can catalyze the reaction. mdpi.com The reaction temperature is a critical parameter for selectivity; high temperatures favor the formation of nitroarenes, whereas room temperature conditions may yield nitroso derivatives as the primary product. mdpi.com The catalytic cycle in these systems often involves low-valent tungsten, which can undergo redox reactions such as oxidative addition and reductive elimination. nih.govchemrxiv.org Tungsten oxide materials themselves possess suitable redox and adsorption properties for surface reactions and catalysis. mdpi.com

Chromium Systems: Chromium(VI) complexes are well-known for their potent oxidizing properties in organic chemistry. researchgate.net While often used in stoichiometric amounts, catalytic systems have also been developed. For example, chromium complexes have been shown to catalyze the alkylation of amines by alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which involves catalytic dehydrogenation and hydrogenation steps. nih.gov This demonstrates the capacity of chromium to mediate redox cycles applicable to oxidation reactions.

Molybdenum Systems: Molybdenum-based catalysts are particularly effective for the oxidation of arylamines. The use of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) with hydrogen peroxide can efficiently convert arylamines to nitroarenes. mdpi.com Molybdenum oxides like MoO₃ are used in various industrial refining processes due to their redox characteristics and thermal stability. lidsen.com Molybdenum complexes have also been used to catalyze the oxidation of alcohols with reagents like sodium percarbonate, showcasing their versatility in oxidation catalysis. organic-chemistry.org

Table 2: Comparison of Transition Metal Systems for Catalytic Oxidation of Amines

| Metal System | Typical Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Tungsten | Peroxotungstophosphate | Hydrogen Peroxide (H₂O₂) | Temperature-dependent selectivity (nitro vs. nitroso); involves W(0)/W(II) redox cycles. | mdpi.comnih.gov |

| Chromium | Cr(VI) complexes | Various | Powerful oxidizing capability; catalytic cycles can involve (de)hydrogenation. | researchgate.netnih.gov |

| Molybdenum | Ammonium Heptamolybdate | Hydrogen Peroxide (H₂O₂) | Efficient for converting arylamines to nitroarenes. | mdpi.com |

Mechanistic Insights into Oxidative Amination to Nitration

The oxidation of a primary aromatic amine to a nitro group is generally understood to be a stepwise process. The reaction mechanism typically begins with the oxidation of the amine to the corresponding N-hydroxylamine derivative. This intermediate is then further oxidized to a nitroso compound. The final step involves the oxidation of the nitroso intermediate to the final nitro product. mdpi.com

A proposed catalytic cycle for metal-catalyzed oxidations suggests that an active metal-oxo species initiates the process. mdpi.com This species oxidizes the amine, is subsequently regenerated by a terminal oxidant like hydrogen peroxide, and re-enters the catalytic cycle. mdpi.com Insights from related reactions, such as the oxidative dehydrogenation of amines to nitriles, also point to the formation of imine intermediates and the importance of the catalyst's ability to facilitate electron transfer. rsc.org

Furthermore, studies on the reverse reaction, denitrative coupling, where a C-NO₂ bond is functionalized, propose mechanisms involving an oxidative addition of the nitroarene to a low-valent metal center (e.g., Pd(0)). acs.org This is followed by nucleophilic displacement and reductive elimination, highlighting the fundamental organometallic steps that can be involved in transformations at the C-N bond. acs.org

Multi-Step Synthesis and Convergent Methodologies

The synthesis of specifically substituted naphthalenes like this compound requires careful strategic planning due to the directing effects of the substituents. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The order in which these groups are introduced or modified is therefore crucial for achieving the desired isomer. libretexts.org

A common strategy involves starting with a naphthalene derivative that already possesses one of the functional groups or a precursor. For example, a plausible route could involve the nitration of an N-acyl-naphthalenamine. This approach is exemplified by the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, which was prepared from 2-acetyl-6-aminonaphthalene through a two-step process of acetylation followed by nitration. iucr.orgresearchgate.net The initial acetylation protects the amino group and modifies its directing effect, allowing for more controlled nitration at a different position on the naphthalene ring.

Another approach could start from a dinitronaphthalene derivative. For instance, the synthesis of 1-nitronaphthalene (B515781) has been achieved from 1,5-dinitronaphthalene by first performing a selective reduction of one nitro group to an amine, yielding 5-nitronaphthylamine, which is then deaminated. internationalscholarsjournals.com This highlights how selective reduction and subsequent functional group interconversion are key tactics in multi-step syntheses of complex aromatic compounds. libretexts.orginternationalscholarsjournals.com Such multi-step reactions are foundational for constructing complex molecules where direct functionalization is not regiochemically feasible. evitachem.com

Scalable Synthetic Considerations for Specialized Applications

Transitioning a synthetic route from a laboratory setting to industrial-scale production for specialized applications introduces significant challenges. For complex multi-step syntheses, particularly in aromatic chemistry, scalability requires robust and economically viable processes.

Industrial-scale production often employs more complex procedures that may involve high temperatures and pressures, necessitating specialized equipment like sealed steel-bomb reactors. For example, the industrial synthesis of a related aminonaphthalene derivative involves heating reactants to approximately 140°C for extended periods, such as 96 hours. These conditions, while effective, present challenges in terms of energy consumption and capital investment in high-pressure equipment.

Purification at a large scale is another critical consideration. While laboratory syntheses might rely on standard flash-column chromatography, industrial processes require more scalable purification methods, which can add complexity and cost.

Economic viability is paramount. A significant portion of total production expenses, often as high as 60%, can be attributed to the cost of raw materials, with catalysts accounting for another substantial portion. For many specialty chemicals, batch processes remain the dominant mode of production, although continuous-flow systems are increasingly investigated for their potential to offer higher throughput and consistency.

Reactivity and Mechanistic Organic Chemistry

Electrophilic Aromatic Substitution Reactions of Naphthalene (B1677914) Systems Bearing Nitro and Amine Functionalities

The orientation of further electrophilic substitution on the 6-Nitronaphthalen-1-amine ring is a complex interplay of the directing effects of the existing substituents. The amino group at the C-1 position is a powerful activating group and is ortho, para-directing. In the context of the naphthalene ring, this means it directs incoming electrophiles primarily to the C-2 and C-4 positions. Conversely, the nitro group at the C-6 position is a strong deactivating group and is meta-directing, which in this case would direct incoming groups to the C-5 and C-7 positions relative to itself.

Given the strong activating nature of the amino group, it will predominantly control the position of the next electrophilic attack. Therefore, electrophiles are expected to substitute at the positions ortho or para to the amino group. The C-4 position is sterically more accessible than the C-2 position. The nitro group, being a deactivating group, will disfavor substitution on the ring to which it is attached. Aromatic nitration, for instance, is a typical electrophilic aromatic substitution where a nitro group is introduced onto an aromatic ring. jmaterenvironsci.commasterorganicchemistry.com The reaction is generally carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

In the case of this compound, the amino group strongly activates the ring it is on, making it more susceptible to electrophilic attack than the ring bearing the nitro group. Therefore, substitution is anticipated to occur on the same ring as the amino group. Between the available ortho (C-2) and para (C-4) positions, the C-4 position is generally favored due to reduced steric hindrance. However, the specific reaction conditions and the nature of the electrophile can influence the regioselectivity. For instance, in anilines, controlling the high reactivity of the aromatic amine can be a challenge, and protection of the amino group via acetylation is a common strategy to moderate its activating effect and achieve monosubstitution. byjus.com

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions.

The amino group of this compound can be readily acylated to form the corresponding amide. A common method for this transformation is the reaction with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base or in an acidic medium. researchgate.netsemanticscholar.orgyoutube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate ion. This reaction is a widely used method for protecting the amino group in multi-step syntheses. semanticscholar.org For example, the acetylation of 4-nitro-1-naphthylamine (B40213) with acetic anhydride in a mixture of ethanol (B145695) and glacial acetic acid under reflux conditions yields N-(4-nitronaphthalen-1-yl)acetamide in good yields (70-75%). A similar procedure would be expected to be effective for the acylation of this compound.

Table 1: General Conditions for Acylation of Aromatic Amines

| Acylating Agent | Solvent(s) | Catalyst/Additive | General Conditions |

| Acetic Anhydride | Ethanol, Glacial Acetic Acid | None | Reflux |

| Acetic Anhydride | Aqueous Medium | Sodium Bicarbonate | Room Temperature |

| Acetyl Chloride | Organic Solvent (e.g., DCM) | Base (e.g., Pyridine) | 0 °C to Room Temperature |

The alkylation of amines with alkyl halides is a fundamental method for the formation of C-N bonds. wikipedia.org However, the direct alkylation of primary aromatic amines like this compound with alkyl halides can be challenging to control. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orglibretexts.org

To achieve selective mono-alkylation, alternative methods such as reductive amination are often preferred. masterorganicchemistry.com This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. Another strategy involves the use of a large excess of the primary amine to favor the formation of the mono-alkylated product.

Primary aromatic amines react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. An example of such a reaction is the formation of (E)-N-(3-chloro-4-ethynylnaphthalen-1-yl)-1-(4-(2-hexyldecyl)phenyl)methanimine from the reaction of 3-chloro-4-((trimethylsilyl)ethynyl)naphthalen-1-amine with 4-(2-hexyldecyl)benzaldehyde. rsc.org Similarly, this compound would be expected to react with various aldehydes and ketones to furnish the corresponding imine derivatives. The reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product.

Table 2: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product Type |

| This compound | Benzaldehyde | Acetic Acid | Imine |

| This compound | Acetone (B3395972) | p-Toluenesulfonic Acid | Imine |

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.comnumberanalytics.comiitk.ac.in The resulting aryl diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org

The diazotization of this compound would yield the corresponding 6-nitronaphthalen-1-diazonium salt. This salt can then undergo a variety of substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring. numberanalytics.com

Table 3: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | CuCl/HCl | -Cl |

| Sandmeyer Reaction | CuBr/HBr | -Br |

| Sandmeyer Reaction | CuCN/KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| - | KI | -I |

| - | H₂O, heat | -OH |

| - | H₃PO₂ | -H (Deamination) |

The reductive deamination of aromatic amines bearing electron-withdrawing groups can also be achieved through diazotization followed by treatment with a reducing agent like calcium hypophosphite. researchgate.net

Transformations of the Nitro Group

The nitro group of this compound can be chemically transformed, most notably through reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. surendranatheveningcollege.comwikipedia.org Several methods are available for this transformation, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). google.com It is generally a clean and efficient method.

Metal-Acid Reduction: A classic method for the reduction of nitroarenes is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.orggoogle.com The Béchamp reduction, which uses iron and hydrochloric acid, was historically a major route for the production of anilines from nitroaromatics. wikipedia.org

Sulfide (B99878) Reduction: Reagents like sodium hydrosulfide (B80085) (NaSH) or ammonium sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in the presence of another. surendranatheveningcollege.com

The reduction of the nitro group in this compound would lead to the formation of naphthalene-1,6-diamine, a valuable diamine intermediate. The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Table 4: Common Reagents for Nitro Group Reduction

| Reagent(s) | Typical Conditions |

| H₂, Pd/C | Ethanol or Methanol (B129727) solvent, Room Temperature |

| Fe, HCl | Aqueous solution, Heat |

| SnCl₂, HCl | Aqueous solution, Heat |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution, Heat |

Reductive Transformations to Amino and Hydroxylamine Intermediates

Chemoselective Reduction Strategies

Chemoselective reduction is crucial for converting this compound to naphthalene-1,6-diamine without affecting the aromatic naphthalene core or the existing amino group. Catalytic hydrogenation is a preferred modern method over older techniques like the Béchamp reduction, which generates significant iron oxide waste. wikipedia.orgrsc.org

Various catalytic systems have been developed for the selective reduction of aromatic nitro compounds. These often employ transition metal catalysts such as palladium, platinum, or nickel. nih.govrsc.org For instance, catalytic transfer hydrogenation (CTH) using a source like ammonium formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst is an effective method. mdpi.com This approach has been shown to be incompatible with some polyaromatic substrates under certain mechanochemical conditions, but it is generally a reliable technique for nitroarene reduction. mdpi.com Another strategy involves using iron powder as the reductant, activated by an acidic aqueous solution, which can selectively reduce nitro groups while tolerating other functionalities. sci-hub.se

The choice of catalyst and reaction conditions is paramount for achieving high selectivity. For example, platinum catalysts supported on silica (B1680970) (Pt/SiO₂) have been used for the selective hydrogenation of nitroaromatics to their corresponding N-arylhydroxylamines by using additives to modulate reactivity. rsc.org The use of specific ligands or supports can prevent side reactions like dehalogenation in halogenated nitroarenes, a principle that extends to preserving other functional groups like the amine in this compound. nih.govrsc.org

| Catalyst/Reagent | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Iron Powder / HCl | H₂O (from aq. HCl) | Chemoselective, mild conditions, avoids expensive catalysts. | sci-hub.se |

| Pd/C | Ammonium Formate (HCOONH₄) | Catalytic Transfer Hydrogenation (CTH), efficient under various conditions (solvent, microwave). | mdpi.com |

| Manganese Complex (Mn-1) | H₂ (gas) | Tolerates amino and thioether groups which can inhibit other catalysts. High chemoselectivity. | nih.gov |

| Pt/SiO₂ with additives | H₂ (gas) | Can be tuned to stop at the N-arylhydroxylamine stage. | rsc.org |

| Samarium (0) / Viologen | Electron Transfer | Highly chemoselective, tolerates many functional groups. | organic-chemistry.org |

Mechanistic Pathways of Catalytic Reduction

The catalytic reduction of nitroarenes like this compound on a metal surface is generally understood to follow the Haber mechanism. rsc.org This pathway involves the stepwise addition of hydrogen to the nitro group. The process is initiated by the adsorption of the nitroaromatic compound onto the catalyst surface. rsc.org

The widely accepted mechanism involves several key steps:

Initial Reduction to Nitrosoarene : The nitro group (R-NO₂) is first reduced to a nitroso derivative (R-NO).

Formation of Hydroxylamine : The nitroso compound is then further hydrogenated to form an N-arylhydroxylamine (R-NHOH). rsc.orgnih.gov

Final Reduction to Amine : The hydroxylamine intermediate is finally reduced to the corresponding aniline (B41778) (R-NH₂). rsc.orgnih.gov

Some studies suggest that the reaction may proceed via a "direct" pathway where nitrosobenzene (B162901) is not a free intermediate, based on kinetic isotope effects and the observation that aniline production can be faster from nitrobenzene (B124822) than from nitrosobenzene under certain conditions. rsc.org However, the formation of the hydroxylamine as a key intermediate is a common feature in most proposed mechanisms. rsc.orgnih.gov The process is considered to be limited by a chemical reaction on the catalyst surface, specifically the addition of the first hydrogen atom. orientjchem.org

The oxidation of the primary amino group in this compound can lead to the formation of nitroso (–NO) or nitro (–NO₂) derivatives. A variety of oxidizing agents are available for the oxidation of primary amines to nitroso compounds. nih.gov The choice of reagent is critical, as over-oxidation can easily occur, converting the desired nitroso product into the corresponding nitro derivative. nih.gov Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions have been noted for oxidizing amino groups to nitroso or nitro derivatives. evitachem.com Another method involves the use of tert-butyl hypochlorite (B82951) for the synthesis of aryl nitroso derivatives. bibliotekanauki.pl The high reactivity of C-nitroso compounds makes their synthesis challenging, as they can react with starting materials or isomerize. nih.gov

Ring-Closure and Cycloaddition Reactions in the Presence of Amine and Nitro Groups

The presence of both an amino and a nitro group on the naphthalene scaffold allows for various intramolecular reactions to form new heterocyclic rings, although the 1,6-substitution pattern of this compound does not lend itself to simple ortho-cyclizations. However, related substituted naphthalenes are known to undergo ring-closure reactions. For example, substituted naphthalenes can be synthesized via electrophilic cyclization of arene-containing propargylic alcohols. nih.gov

More relevant are cycloaddition reactions, which are powerful tools for forming cyclic products. libretexts.org While direct intramolecular cycloaddition involving the 1-amino and 6-nitro groups is not commonly reported, the functional groups can be used to build more complex structures that then undergo cyclization. For instance, the amino group can be functionalized to participate in reactions like the synthesis of 1,2,4-triazoles from hydrazines and nitriles. rsc.orgmdpi.com A nitrone, which can be formed from a hydroxylamine derivative, can participate in a [3+2] cycloaddition with an olefin to form an isoxazolidine (B1194047) ring. researchgate.netnih.gov While these are general reaction types, they illustrate the potential pathways available for elaborating the this compound structure into fused heterocyclic systems.

Fundamental Reaction Mechanisms in Amino-Nitro Naphthalenes

Electron transfer is the fundamental first step in the reduction of nitroaromatic compounds like this compound. nih.gov The process can occur via a single-electron transfer (SET) or a two-electron transfer. nih.govresearchgate.net

In the SET mechanism, the nitroaromatic compound (ArNO₂) accepts a single electron to form a nitro anion radical (ArNO₂⁻•). nih.govresearchgate.netscielo.br This is the first and often rate-determining step, and its energetics are described by the one-electron reduction potential (E¹). nih.gov This radical anion is a key intermediate that can be further reduced. nih.govnih.gov The rate of electron transfer from a donor (like a flavoenzyme or a metal catalyst surface) often correlates with the reduction potential of the nitroaromatic compound. rsc.orgnih.gov

Alternatively, a two-electron reduction can occur, which is equivalent to a hydride transfer (2e⁻ + 2H⁺). nih.gov This pathway directly yields the nitroso intermediate (ArNO) after the elimination of a water molecule. nih.govdnu.dp.ua Computational studies on the reduction of nitroaromatics by flavin mononucleotide (FMN) suggest a consecutive four-step process of electron-proton-electron-proton transfer to convert the nitro group to a nitroso group. dnu.dp.ua

The surface potential of a metal catalyst plays a crucial role in facilitating this electron transfer. rsc.org Metal nanoparticles with a higher surface potential can support a stronger electron flow, accelerating the transfer of electrons from a reducing agent (like NaBH₄ or H₂) to the nitroaromatic compound adsorbed on its surface. rsc.org

| Process | Key Intermediates | Description | Reference |

|---|---|---|---|

| Single-Electron Transfer (SET) | Nitro anion radical (ArNO₂⁻•) | Initial acceptance of one electron. The radical can be further reduced or participate in futile redox cycling with oxygen. | nih.govresearchgate.netscielo.br |

| Two-Electron Transfer | Nitroso compound (ArNO) | Direct reduction to the nitroso state, often proceeding via a "hydride transfer" equivalent. | nih.govdnu.dp.ua |

Radical Reaction Pathways

The presence of the nitro group makes this compound susceptible to radical reactions, primarily through two pathways: reduction of the nitro group and photochemical excitation.

Nitro Group Reduction: The most common radical pathway for nitroaromatic compounds involves single-electron transfer (SET) to the nitro group. This reduction is a stepwise process that generates a series of radical and non-radical intermediates. rsc.org The initial step is the formation of a nitro anion radical, which is a key intermediate in the metabolic pathways and chemical reactions of many nitroarenes. rsc.org

The general pathway for the reduction of an aromatic nitro group (ArNO₂) like that in this compound proceeds as follows:

Formation of the Nitro Anion Radical: A one-electron reduction of the nitro group forms a nitro anion radical. ArNO₂ + e⁻ → [ArNO₂]•⁻

Formation of the Nitroso Compound: Further reduction and protonation steps can lead to the formation of a nitroso derivative.

Formation of the Hydroxylamino Derivative: The sequence continues to form a hydroxylamine.

Final Amine Product: The final step is the formation of the corresponding amine, though in this case, the starting material is already an amine. This pathway is more relevant for dinitro or other nitroaromatic compounds.

The stability of the initial nitro anion radical is enhanced by the delocalization of the unpaired electron across the naphthalene ring system.

Photochemical Radical Pathways: Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are known to undergo photochemical reactions upon absorption of UV light. amanote.com While specific data for this compound is scarce, studies on the related compound 1-nitronaphthalene (B515781) show that photolysis can lead to the formation of radical species. amanote.comresearchgate.net The excited triplet state of the nitroaromatic compound is often implicated. researchgate.net

A proposed photochemical pathway could involve the formation of an excited state, followed by homolytic cleavage of the C-N bond to generate an aryl radical and nitrogen dioxide (•NO₂), or rearrangement to a nitrite intermediate which can then cleave to form an aryloxy radical. amanote.com

Excitation: ArNO₂ + hν → [ArNO₂]*

Intersystem Crossing: [ArNO₂]* → ³[ArNO₂]* (Excited triplet state)

Possible Radical Formation:

³[ArNO₂]* → Ar• + •NO₂

Or rearrangement followed by cleavage to ArO• + •NO

The presence of the amino group would likely influence the energy and lifetime of the excited states, potentially altering the efficiency and products of such photochemical reactions compared to 1-nitronaphthalene. researchgate.net

| Intermediate Name | Chemical Structure | Formation Pathway | Significance |

|---|---|---|---|

| 6-amino-naphthalen-1-yl nitro anion radical | [C₁₀H₇(NH₂)(NO₂)]•⁻ | Single-electron reduction of the nitro group | Key intermediate in chemical and biological reduction rsc.org |

| 6-amino-naphthalen-1-yl radical | [C₁₀H₇(NH₂)]• | Photochemical C-N bond cleavage amanote.com | Highly reactive species, can lead to various decomposition or addition products |

| 6-amino-naphthalen-1-oxy radical | [C₁₀H₇(NH₂)(O•)] | Photochemical rearrangement and cleavage amanote.com | Can lead to the formation of phenolic products |

Influence of Acid-Base Equilibria on Reactivity

The reactivity of this compound is significantly influenced by pH due to the presence of the basic amino group. The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base, capable of accepting a proton (H⁺). acs.orglibretexts.org

The equilibrium can be represented as: C₁₀H₇(NH₂)NO₂ + H₃O⁺ ⇌ [C₁₀H₇(NH₃⁺)NO₂] + H₂O

The basicity of the amino group in this compound is reduced compared to a simple naphthylamine without a nitro substituent. This is due to the strong electron-withdrawing nature of the nitro group (-NO₂), which decreases the electron density on the naphthalene ring and on the amino nitrogen, making the lone pair less available for protonation. archive.org Conversely, the acidity of the corresponding conjugate acid (the ammonium ion) is increased.

Changes in pH will alter the protonation state of the molecule, which in turn affects its reactivity:

In neutral or basic solution (higher pH): The amino group will be in its neutral form (-NH₂). As a powerful activating and ortho-, para-directing group, it would dominate over the deactivating effect of the nitro group in electrophilic aromatic substitution reactions. The free amine is also more susceptible to oxidation reactions.

| pH Range | Dominant Species | Form of the Amino Group | Expected Impact on Reactivity |

|---|---|---|---|

| Strongly Acidic (pH < 2) | 6-nitro-1-naphthylammonium ion | -NH₃⁺ | Decreased nucleophilicity; altered photochemical properties; deactivation towards electrophilic attack. researchgate.net |

| Weakly Acidic to Basic (pH > 4) | This compound | -NH₂ | Nucleophilic character; activation towards electrophilic attack at positions ortho/para to the amine. archive.org |

Derivatization Chemistry and Functionalization Strategies

Preparation of Chemically Modified Naphthalene (B1677914) Scaffolds for Advanced Synthesis

6-Nitronaphthalen-1-amine serves as a valuable starting material for the creation of complex, chemically modified naphthalene scaffolds. The presence of two distinct functional groups—an activating amino group and a deactivating nitro group—provides a platform for a variety of selective transformations.

A primary modification route is the reduction of the nitro group. This transformation converts this compound into 1,6-naphthalenediamine, a symmetrical diamine. This resulting compound is a key monomer for the synthesis of high-performance polymers, including polyamides and polyimides, where the two amine groups can react with dicarboxylic acids or their derivatives to form long polymer chains.

Another fundamental strategy involves the diazotization of the primary amine at position 1. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce halides or cyano groups), the Schiemann reaction (for fluorination), and Gomberg-Bachmann reaction (for arylation). This allows for the precise installation of various functionalities onto the naphthalene ring system, significantly expanding its synthetic utility.

Introduction of Diverse Chemical Moieties onto the Naphthalene Ring

The primary amino group of this compound is a convenient site for the introduction of carbonyl moieties. The most common method is acylation, where the amine reacts with acyl chlorides or anhydrides to form stable N-acyl derivatives (amides). organic-chemistry.orgnih.gov This reaction not only serves to protect the amine but also modifies its electronic influence on the ring, typically making it less activating, which can be useful for controlling the regioselectivity of subsequent reactions.

Furthermore, the amine can be transformed into a highly reactive isocyanate intermediate (-N=C=O). This is typically achieved through treatment with phosgene or a phosgene equivalent. nih.govresearchgate.net The resulting isocyanate is a powerful electrophile that can react with various nucleophiles to create a range of carbonyl derivatives, including ureas (by reaction with amines) and carbamates (by reaction with alcohols). diva-portal.org

The regioselectivity of electrophilic halogenation on the this compound scaffold is governed by the powerful directing effects of the existing substituents. The amino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. youtube.comyoutube.com The activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho (C2) and para (C4) to it.

Direct bromination of this compound has been shown to yield a mixture of halogenated products. rsc.org The primary substitution occurs at the positions activated by the amine. To achieve greater selectivity, the amino group can first be acylated to form an acetamide. The increased steric bulk of the N-acetyl group can hinder substitution at the adjacent ortho position (C2), thereby favoring substitution at the para position (C4).

Below is a table summarizing the expected outcomes of regioselective halogenation:

| Reagent/Conditions | Directing Group Influence | Expected Major Product(s) |

| Br₂ in acetic acid | -NH₂ group directs ortho- and para- | 2-Bromo-6-nitronaphthalen-1-amine and 4-Bromo-6-nitronaphthalen-1-amine rsc.org |

| 1. Ac₂O 2. Cl₂ | Bulky -NHCOCH₃ group favors para- substitution | 4-Chloro-N-(6-nitronaphthalen-1-yl)acetamide |

| N-Bromosuccinimide (NBS) | -NH₂ group directs ortho- and para- | 2-Bromo-6-nitronaphthalen-1-amine and 4-Bromo-6-nitronaphthalen-1-amine |

Advanced functionalization of the this compound skeleton can be achieved through the strategic use of highly reactive alkyne and aryne intermediates. Following regioselective halogenation (as described in 4.2.2), the resulting halonitronaphthalenamine can serve as a precursor for these species.

An aryne intermediate, specifically a naphthalenyne, can be generated from a halogenated derivative, such as 2-bromo-6-nitronaphthalen-1-amine. Treatment with a very strong base, like sodium amide (NaNH₂), can induce elimination of HBr to form the highly strained and reactive 1,2-didehydronaphthalene intermediate. This aryne can be trapped in situ with various reagents, such as dienes (in [4+2] cycloadditions) or nucleophiles, allowing for the rapid construction of complex, fused-ring systems.

Alternatively, alkyne moieties can be introduced directly onto the naphthalene ring via modern cross-coupling reactions. For instance, a bromo-substituted derivative of this compound can undergo a Sonogashira coupling with a terminal alkyne, catalyzed by a palladium complex. This reaction forms a new carbon-carbon bond, attaching the alkyne group to the naphthalene scaffold, which can then be used for further transformations like click chemistry or conversion into other functional groups.

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the naphthalene ring through an electrophilic aromatic substitution reaction. wikipedia.org The reaction is typically carried out using fuming sulfuric acid (sulfuric acid containing excess SO₃). The regiochemical outcome is again dictated by the directing effects of the existing substituents. The strongly activating amino group directs the incoming electrophile (SO₃) to the ortho and para positions. Therefore, sulfonation of this compound is expected to yield a mixture of 2-sulfo- and 4-sulfo-6-nitronaphthalen-1-amine. These aminonaphthalenesulfonic acids are important intermediates in the synthesis of azo dyes, where the sulfonic acid group imparts water solubility.

Chiral Derivatization and Enantiomeric Resolution Techniques

While this compound itself is an achiral molecule, it can be used as a scaffold to synthesize chiral derivatives. For example, if a reaction on a side chain introduced from the naphthalene core creates a stereocenter, the product will be a racemic mixture (an equal mixture of two enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial in fields like medicinal chemistry where different enantiomers can have distinct biological activities. mdpi.comwikipedia.org

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. pbworks.comlibretexts.orgscispace.com This involves reacting the racemic chiral amine derivative with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (-)-mandelic acid. libretexts.org This acid-base reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. After separation, the individual diastereomers are treated with a base to neutralize the salt and regenerate the pure enantiomers of the amine.

Another powerful and widely used method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netyakhak.org In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates. This differential retention time allows for their effective separation and quantification.

The following table outlines these common resolution techniques:

| Technique | Principle | Example of Resolving Agent / Stationary Phase |

| Diastereomeric Salt Crystallization | A racemic amine derivative is reacted with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities, allowing separation by crystallization. wikipedia.orgpbworks.com | L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid scispace.com |

| Chiral Chromatography (HPLC) | Enantiomers in the racemic mixture exhibit different affinities for a chiral stationary phase, leading to different retention times and separation. mdpi.comyakhak.org | Polysaccharide-derived phases (e.g., cellulose or amylose phenylcarbamates) yakhak.orgkoreascience.kr |

Rational Design and Synthesis of Precursors for Complex Organic Architectures

This compound serves as a versatile building block in the rational design and synthesis of precursors for a variety of complex organic architectures. Its inherent electronic properties and the presence of two reactive functional groups—an amino group and a nitro group—on the naphthalene scaffold allow for a wide range of derivatization strategies. These modifications are pivotal in the construction of larger, more complex molecules with tailored electronic, optical, and structural properties for applications in materials science and organic electronics.

The strategic functionalization of this compound enables the synthesis of extended π-conjugated systems, which are fundamental components of organic electronic materials. The electron-donating amino group and the electron-withdrawing nitro group create a push-pull system within the naphthalene core, influencing its electronic structure and reactivity. This intrinsic feature is exploited in the design of precursors for functional dyes, chemosensors, and polycyclic aromatic hydrocarbons (PAHs).

Derivatization for Advanced Materials

The derivatization of this compound is a key strategy for tuning the properties of the resulting complex molecules. For instance, the amino group can be readily acylated, alkylated, or used in condensation reactions to introduce new functionalities. Similarly, the nitro group can be reduced to an amino group, which can then undergo further reactions, or it can be used as a directing group in electrophilic aromatic substitution reactions. These transformations are instrumental in building up molecular complexity and achieving desired material properties.

One area of significant interest is the use of this compound derivatives in the synthesis of novel fluorescent materials. While many nitroaromatic compounds are known to be non-fluorescent due to rapid non-radiative decay processes, appropriate substitution on the naphthalene ring can significantly enhance their emission properties. By attaching an amine or an N-amide to the ring lacking the nitro group, it is possible to increase the singlet-excited-state lifetime by several orders of magnitude, thereby enabling fluorescence. This approach is crucial for the development of new organic conjugates with potential applications in optoelectronics.

Synthesis of NBN-Phenalenes

A notable application of nitroaromatic precursors, in general, is in the synthesis of nitrogen-boron-nitrogen (NBN)-doped polycyclic aromatic hydrocarbons, such as NBN-phenalenes. While direct examples starting from this compound are not extensively documented in publicly available literature, the general synthetic strategies for NBN-embedded π-systems often involve the use of nitro-functionalized aromatic amines. These compounds are attractive due to their unique electronic and optoelectronic properties. The synthesis of NBN-phenalenes typically involves cyclization reactions that incorporate the NBN moiety into the polycyclic framework, leading to materials with interesting photophysical characteristics.

Precursors for Chemosensors

The strategic placement of functional groups in derivatives of this compound can lead to the development of chemosensors. The design of such sensors often relies on the principle of modulating the fluorescence or colorimetric response of a molecule upon binding to a specific analyte. The inherent electronic push-pull nature of the this compound core can be fine-tuned through derivatization to create specific binding sites and to amplify the signaling mechanism upon analyte interaction.

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. The vibrational modes of 6-Nitronaphthalen-1-amine are determined by the interplay of its constituent functional groups—the primary amine (-NH₂), the nitro group (-NO₂), and the aromatic naphthalene (B1677914) core.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, the key characteristic absorption bands are associated with the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C-H and C=C vibrations of the naphthalene ring.

The primary amine group typically exhibits two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. ikm.org.my The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber. Additionally, the N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. ikm.org.my The C-N stretching vibration for aromatic amines generally appears as a strong band between 1335 and 1250 cm⁻¹. ikm.org.my

The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ range and a symmetric stretch in the 1360-1320 cm⁻¹ range. spectroscopyonline.com The presence of both the electron-donating amine group and the electron-withdrawing nitro group on the naphthalene ring can influence the exact positions of these bands due to electronic effects transmitted through the aromatic system.

The aromatic naphthalene core gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3500 - 3400 | Primary Amine |

| Symmetric N-H Stretch | 3400 - 3300 | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine |

| Aromatic C=C Stretch | 1620 - 1450 | Naphthalene Ring |

| Asymmetric NO₂ Stretch | 1560 - 1500 | Nitro Group |

| Symmetric NO₂ Stretch | 1360 - 1320 | Nitro Group |

| Aromatic C-N Stretch | 1335 - 1250 | Aromatic Amine |

| C-H Out-of-plane Bend | 900 - 675 | Naphthalene Ring |

This table is generated based on established correlation charts and data for related compounds.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nicoletcz.cz While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, it provides valuable additional information for the structural characterization of this compound.

The symmetric NO₂ stretching vibration, which often gives a strong band in the Raman spectrum, is expected to be prominent. nicoletcz.cz The aromatic ring vibrations, especially the ring breathing modes, are also typically strong in Raman spectra and can be used to characterize the substituted naphthalene system. chemicalbook.com The C-N stretching vibration in aromatic amines is also observable in Raman spectroscopy. researchgate.net

Similar to FTIR, a dedicated experimental Raman spectrum for this compound is not widely published. However, based on studies of related compounds such as nitronaphthalene isomers and chlorine-substituted anilines, the key Raman shifts can be predicted. researchgate.netjwent.net

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aromatic C=C Stretch / Ring Breathing | 1620 - 1300 | Naphthalene Ring |

| Symmetric NO₂ Stretch | 1360 - 1320 | Nitro Group |

| Aromatic C-N Stretch | 1300 - 1200 | Aromatic Amine |

This table is based on general principles of Raman spectroscopy and data from related molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. huji.ac.il For this compound, the spectrum is expected to show distinct signals for the amine protons and the aromatic protons on the naphthalene ring.

The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. apsacollege.com The aromatic region of the spectrum will be more complex, showing a series of doublets and multiplets corresponding to the six protons on the substituted naphthalene ring. The electron-withdrawing nitro group and the electron-donating amine group will significantly influence the chemical shifts of the adjacent protons. Protons ortho and para to the nitro group will be deshielded and shifted downfield, while protons ortho and para to the amine group will be shielded and shifted upfield. apsacollege.com

Detailed analysis of the coupling constants (J-values) between adjacent protons is crucial for assigning each signal to a specific proton on the naphthalene ring. For instance, ortho-coupling constants are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz) and para-coupling is often close to 0 Hz. ikm.org.my

While a specific, fully assigned ¹H NMR spectrum for this compound is not available, data for the related isomer, 4-Nitro-1-naphthylamine (B40213), can provide an indication of the expected chemical shifts. chemicalbook.comnih.gov

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Amine Protons (NH₂) | Variable, broad singlet | s (broad) |

| Aromatic Protons (C-H) | 6.5 - 8.5 | d, t, m |

This table provides a general expectation for the ¹H NMR spectrum of this compound based on general principles and data from related isomers.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. acs.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms of the naphthalene ring. The carbon atoms directly attached to the nitro group (C-6) and the amine group (C-1) will be significantly shifted. The C-1 carbon, attached to the electron-donating amine group, will be shielded and appear at a lower chemical shift compared to an unsubstituted naphthalene carbon. Conversely, the C-6 carbon, bonded to the electron-withdrawing nitro group, will be deshielded and appear at a higher chemical shift. The quaternary carbons (C-4a, C-8a, C-1, and C-6) can be identified by their lower intensity in a standard spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The predicted chemical shift ranges for the different types of carbon atoms in this compound are summarized below, based on general values for substituted naphthalenes. acs.orgresearchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-NO₂ | 140 - 150 |

| C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Aromatic Quaternary C | 120 - 140 |

This table is a generalized prediction based on established ¹³C NMR chemical shift data for substituted aromatic systems.

Advanced Two-Dimensional and Solid-State NMR Techniques

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques offer a more detailed picture by revealing correlations between different nuclei. Experiments such as COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of the protons on the naphthalene ring. researchgate.net Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. libretexts.orgemerypharma.com These techniques would allow for an unambiguous assignment of all ¹H and ¹³C signals.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. at.ua For a crystalline compound like this compound, ssNMR could provide information on polymorphism, molecular packing, and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solids. researchgate.netresearchgate.net While specific ssNMR studies on this compound are not documented, research on related nitro-substituted aromatic amines and peri-substituted naphthalenes demonstrates the utility of ssNMR in understanding solid-state structures and electronic properties. at.uaresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the identification and structural analysis of this compound. Different ionization and analysis methods provide complementary information.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. illinois.edu This fragmentation is highly reproducible and creates a characteristic "fingerprint" spectrum useful for structural identification. illinois.edu For this compound (molar mass: 188.18 g/mol ), the molecular ion peak (M+) is expected at an m/z of 188.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | m/z (mass/charge ratio) | Neutral Loss | Notes |

| [C₁₀H₈N₂O₂]⁺ | 188 | - | Molecular Ion (M⁺) |

| [C₁₀H₈N₂O]⁺ | 172 | O | Loss of an oxygen atom. |

| [C₁₀H₈NO]⁺ | 158 | NO | Loss of nitric oxide, common for nitroaromatics. |

| [C₁₀H₈N]⁺ | 142 | NO₂ | Loss of the complete nitro group. |

| [C₁₀H₇]⁺ | 127 | HNO₂ | Loss of nitrous acid. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization

The analysis of polar compounds like this compound by Gas Chromatography (GC) can be challenging due to their low volatility and potential for interaction with the stationary phase. sigmaaldrich.com Chemical derivatization is a strategy employed to convert polar functional groups (like the -NH₂ group) into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic performance. sigmaaldrich.comjfda-online.com

Common derivatization techniques include silylation and acylation. sigmaaldrich.comjfda-online.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with a silyl (B83357) group. sigmaaldrich.com Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can also be used. mdpi.com This process not only enhances volatility but can also produce characteristic mass spectra that aid in identification. jfda-online.commdpi.com

While specific studies detailing the derivatization of this compound for GC-MS analysis are not prevalent, the principles are well-established for amino compounds. sigmaaldrich.comnih.gov The choice of derivatizing agent and reaction conditions must be optimized to ensure complete reaction and prevent unwanted side reactions or degradation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem Mass Spectrometry (MS/MS) offers superior selectivity and sensitivity for detecting trace levels of compounds in complex matrices. nih.gov This technique involves selecting a specific precursor ion (e.g., the molecular ion of this compound at m/z 188) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a specific fragmentation spectrum. acs.org

This method, often coupled with GC (GC-MS/MS), allows for the development of highly selective methods for quantifying nitroaromatic compounds, even at nanogram-per-liter levels in environmental samples. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the chemical noise is significantly reduced, enhancing the signal-to-noise ratio. uniurb.it For this compound, a potential MRM transition could involve the precursor ion [M+H]⁺ at m/z 189 (in chemical ionization) or M⁺ at m/z 188 (in EI) and a characteristic product ion, such as the one resulting from the loss of NO₂.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. upi.edu The spectrum of this compound is characterized by absorption bands that arise from π-π* transitions within the naphthalene aromatic system, influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group.

A study by Hodgson and Hathway investigated the absorption spectra of several mono-nitronaphthylamines, including 6-nitro-1-naphthylamine. rsc.org The presence of both an auxochrome (-NH₂) and an anti-auxochrome (-NO₂) on the naphthalene nucleus results in complex spectra. The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) are sensitive to the solvent used. oecd.org In a study of 1-amino-5-nitronaphthalene, a related isomer, the UV-Visible spectrum showed distinct bands in both hexane (B92381) and ethanol (B145695), with the polar solvent causing a shift in the absorption peaks. researchgate.net For 1-naphthylamine (B1663977) itself, an absorption maximum is observed around 313 nm. researchgate.net

Table 2: General UV-Vis Absorption Characteristics for Nitronaphthylamines

| Compound Class | Typical λmax Range (nm) | Associated Transition | Reference |

| Naphthylamines | ~310-320 | π-π | researchgate.net |

| Nitronaphthalenes | ~340-350 | π-π | nih.gov |

| Nitronaphthylamines | Complex, multiple bands | π-π* and intramolecular charge transfer | rsc.org |

Photoelectron Spectroscopy (e.g., N1s and O1s Core-hole Excitation Spectra)

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons (e.g., X-rays in XPS). libretexts.org It provides direct information about the elemental composition and the chemical state of atoms by measuring their core-level electron binding energies. libretexts.org

For this compound, XPS can distinguish between the two nitrogen atoms due to their different chemical environments. The nitrogen in the amino group (-NH₂) will have a different N1s binding energy than the nitrogen in the nitro group (-NO₂). aps.org Similarly, the O1s spectrum provides information about the oxygen atoms in the nitro group. nih.gov

Studies on related compounds like 2-amino-6-nitronaphthalene and 1-amino-4-nitronaphthalene show that the N1s and O1s core-hole spectra can exhibit complex multipeak structures due to shake-up satellite peaks. dntb.gov.uadntb.gov.ua These satellites arise from simultaneous core-level ionization and valence electron excitation (a final-state effect), providing deep insight into the electronic structure. mpg.de Theoretical calculations are often used to interpret these complex spectra. dntb.gov.uampg.de In general, for nitrogen-containing organic compounds, the N1s binding energies for amine groups are typically found at lower values compared to nitro groups. aps.org

Fluorescence Spectroscopy and Time-Resolved Luminescence Studies

Nitroaromatic compounds like this compound are typically known for their low fluorescence intensity due to rapid non-radiative decay processes such as intersystem crossing (ISC). researchgate.net However, the introduction of an amine group to the nitronaphthalene core can significantly alter its photophysical properties. nih.gov

Studies on similar aminonitronaphthalene derivatives have shown that the presence of the electron-donating amine group can lead to a substantial increase in the singlet-excited-state lifetime, in some cases by as much as 7000-fold compared to the parent 1-nitronaphthalene (B515781). nih.gov This enhancement is attributed to the suppression of intersystem crossing. nih.gov The excited states of these molecules can exhibit charge-transfer (CT) character, and by varying the medium polarity, the balance between radiative and non-radiative decay pathways can be manipulated to induce fluorescence. nih.govacs.org

For instance, research on related aminonitronaphthalene compounds has demonstrated that while the strong electron-donating amine group curtails intersystem crossing, it can also facilitate non-radiative deactivation through charge-transfer pathways. nih.gov The fluorescence of these compounds is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Time-resolved luminescence studies on analogous compounds have revealed that excited-state lifetimes are strongly dependent on solvent polarity, with lifetimes spanning from nanoseconds to several hundred nanoseconds. caltech.edu

While specific fluorescence data for this compound is not extensively detailed in the provided results, the general principles derived from closely related aminonitronaphthalene structures provide a framework for understanding its expected photophysical behavior. The fluorescence quantum yields for related compounds can be low, often around 0.01, with lifetimes in the nanosecond range, and these values decrease significantly with increasing solvent polarity. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitronaphthalene derivatives. separationmethods.com Reversed-phase HPLC is commonly employed for the separation of these compounds. Optimized conditions for separating a mixture of naphthalene derivatives, including nitronaphthalenes and naphthalenamines, have been developed. chemicke-listy.czresearchgate.net

A typical HPLC method for a related compound, 1-(6-Aminonaphthalen-2-yl)ethanone, utilizes a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile (B52724)/water (70:30). For the separation of a broader range of naphthalene derivatives, a gradient elution with acetonitrile and a phosphate (B84403) buffer (pH 2.3) on a LiChrospher® column has been proven effective. chemicke-listy.czresearchgate.net The flow rate is often set at 0.5 ml/min, with UV detection at 285 nm. researchgate.net The use of a C18 column with a mobile phase of phosphate buffer and acetonitrile is a common strategy. researchgate.net

The retention behavior in HPLC is influenced by the specific isomer and the functional groups present. The quantitative analysis of these compounds requires baseline resolution, which can sometimes be challenging due to the isomeric nature of nitrated compounds. separationmethods.com

Table 1: Exemplary HPLC Conditions for Naphthalene Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | LiChrospher® | C18 |

| Mobile Phase | Acetonitrile (40-70%) - Phosphate buffer, pH 2.3 (60-30%) | Acetonitrile/Water (70:30) |

| Elution | 24-min linear gradient | Isocratic |

| Flow Rate | 0.5 ml/min | Not specified |

| Detection | UV at 285 nm | UV at 254 nm |

| Reference | chemicke-listy.czresearchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently used to monitor the progress of chemical reactions, such as nitration. researchgate.netgoogle.com The completion of a reaction and the purity of the resulting products can be quickly assessed using silica (B1680970) gel TLC plates. researchgate.net

For the analysis of nitronaphthalene derivatives, a solvent system of hexane and ethyl acetate (B1210297) (e.g., 1:3) is often used to develop the chromatogram. researchgate.net In the synthesis of a related compound, 1-(6-Aminonaphthalen-2-yl)ethanone, a solvent system of ethyl acetate/hexane (1:1) on silica gel plates is employed. Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. For amine-containing compounds, ninhydrin (B49086) spray can be used for detection, which typically produces a colored spot. iitg.ac.in

The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and depends on the adsorbent and the solvent system used. iitg.ac.in

Table 2: TLC Systems for Nitronaphthalene Derivatives

| Compound/Reaction | Stationary Phase | Mobile Phase | Detection | Reference |

| Nitration of aromatic compounds | Silica gel | Hexane: Ethyl acetate (1:3) | Not specified | researchgate.net |

| 1-(6-Aminonaphthalen-2-yl)ethanone | Silica gel | Ethyl acetate/Hexane (1:1) | UV light or ninhydrin spray | |

| Nitration of naphthalene | Silica gel | Toluene (B28343)/Ethyl acetate/Acetic acid (35:3:1, v:v:v) | UV light | rsc.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile organic compounds. chromatographyonline.comthermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is a relevant technique for analyzing related, more volatile nitronaphthalene isomers and potential precursors or byproducts. chromatographyonline.comresearchgate.net

The analysis of volatile organic compounds in the environment often employs thermal desorption (TD) coupled with GC-MS, which allows for the simultaneous analysis of compounds with a wide range of boiling points. chromatographyonline.com For quantitative analysis, GC with either a flame ionization detector (FID) or a mass spectrometer is used. researchgate.net The choice of detector depends on the required sensitivity and the need for structural confirmation. thermofisher.comresearchgate.net GC-MS provides a higher degree of confidence in compound identification by comparing the acquired mass spectra and retention times to those of reference standards. thermofisher.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its stoichiometric purity. For a related compound, 1-(6-Aminonaphthalen-2-yl)ethanone, elemental analysis is used to verify the percentages of C, H, and N against their theoretical values. For this compound (C10H8N2O2), the theoretical elemental composition would be calculated and compared with experimental results to confirm its identity and purity.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.